4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole
Overview
Description
The compound “4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The 4-fluorophenyl group indicates the presence of a phenyl ring with a fluorine atom at the 4th position .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions. A study on the synthesis of a similar compound, 5-(4-fluorophenyl)-1H-pyrazol-3-amine, involved a single-step chemical synthesis .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using various techniques such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray crystallography . These techniques provide information about the molecular geometry, bond lengths, and angles, as well as the electronic structure of the molecule .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For instance, a study on a benzyl(4-fluorophenyl)phenylphosphine oxide-modified epoxy resin showed that the compound could be modified by electrochemical oxidation in the presence of chloride ions . The resulting inactive chlorinated polymer was then reactivated by p-doping in acetonitrile containing 0.5 M Et4NBF4 .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques. These properties include solubility, melting point, boiling point, density, refractive index, and specific rotation .Scientific Research Applications
Nonionic Surfactant Titration
This compound is utilized as a reagent in the two-phase titration of nonionic surfactants in the presence of anionic surfactants . This application is crucial in the chemical industry for the quality control and formulation of surfactants, which are key components in detergents and emulsifiers.
Organic Synthesis
In organic chemistry, this pyrazole derivative serves as an intermediate in various synthetic pathways . Its role is pivotal in constructing complex molecules for pharmaceuticals and materials science.
Antimicrobial Research
Pyrazole compounds, including derivatives of 4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole, have shown potential in antimicrobial activity studies . They are explored for their efficacy against a range of microbial pathogens, contributing to the development of new antibiotics.
Anti-inflammatory and Analgesic Development
Research indicates that pyrazole derivatives exhibit anti-inflammatory and analgesic properties . This makes them valuable for the development of new medications to treat inflammation and pain.
Antioxidant Properties
These compounds are also investigated for their antioxidant capabilities . Antioxidants are important in preventing oxidative stress, which can lead to chronic diseases such as cancer and heart disease.
Cancer Research
Specifically, the binding affinity of fluorinated pyrazole compounds to human estrogen alpha receptors has been studied, which is relevant in the context of breast cancer treatment . The ability to influence these receptors can lead to the development of targeted therapies for hormone-responsive cancers.
Mechanism of Action
Safety and Hazards
Like all chemicals, pyrazole derivatives should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Therefore, appropriate safety measures should be taken when handling these compounds, including wearing protective clothing and ensuring adequate ventilation .
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVCYVPANABQRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-3-Methyl-1h-Pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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